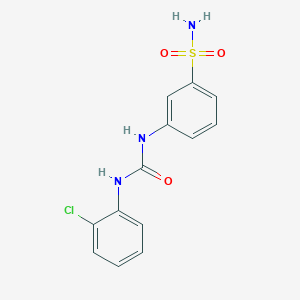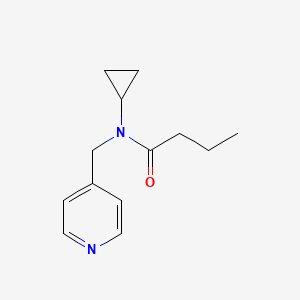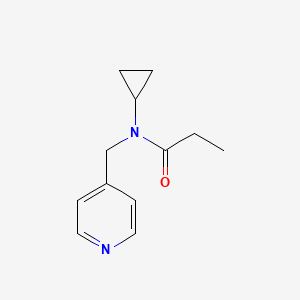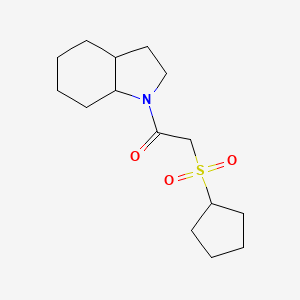![molecular formula C9H11N3O3S2 B7566957 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide, also known as MOSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOSA is a sulfonamide derivative that contains a thiophene ring and an oxadiazole moiety, making it an interesting compound for various research applications.
Wirkmechanismus
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes, including carbonic anhydrases and matrix metalloproteinases. These enzymes play important roles in various physiological processes, including cell proliferation, angiogenesis, and tissue remodeling.
Biochemical and Physiological Effects
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential for use as a drug candidate. However, N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's limitations include its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide. One potential area of research is the development of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide derivatives with improved bioavailability and solubility. Another area of research is the investigation of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's potential as a drug candidate for various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's mechanism of action and its effects on various physiological processes.
Synthesemethoden
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thiophene-2-sulfonyl chloride in the presence of a base. The resulting product can be purified using column chromatography, yielding pure N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has been shown to have potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and bacterial infections.
Eigenschaften
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-6(9-10-7(2)11-15-9)12-17(13,14)8-4-3-5-16-8/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRYFZVAWACFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)

![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)

![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)

![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)
![N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)

